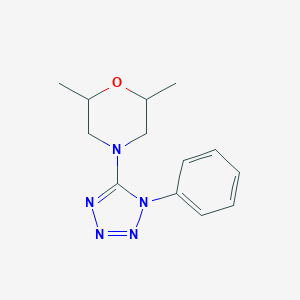
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole-containing morpholine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to an increase in the production of growth hormone. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also act on other receptors in the body, including those involved in gene expression and neurotransmitter regulation.
Biochemical and physiological effects:
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the production of growth hormone, leading to increased muscle mass and improved feed efficiency in animals. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is generally well-tolerated in animals. However, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has some limitations, including the lack of long-term safety data and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine research. One area of interest is its potential use in treating various diseases, including cancer and diabetes. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also have applications in the field of regenerative medicine, as it has been shown to increase the production of growth hormone. Further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine and its potential applications in various fields.
In conclusion, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its effects on neurotransmitters, hormones, and gene expression, and has shown potential as a useful tool in various scientific research applications. While there are some limitations to its use, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages and holds promise for future research.
Métodos De Síntesis
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2,6-dimethyl-4-bromoaniline, followed by the reaction with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has shown potential as a useful tool in various scientific research applications. It has been studied for its effects on neurotransmitters, hormones, and gene expression. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to increase the production of growth hormone in animals, making it a potential candidate for use in the livestock industry. It has also been studied for its potential use in treating various diseases, including cancer and diabetes.
Propiedades
Nombre del producto |
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
|---|---|
Fórmula molecular |
C13H17N5O |
Peso molecular |
259.31 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-10-8-17(9-11(2)19-10)13-14-15-16-18(13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
WFWCVRYBUMNICH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B255760.png)

![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)
![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)



![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)
![3-Methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B255771.png)




![2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B255790.png)